molecular formula C18H16ClN3O3 B2814857 N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105251-37-3

N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No. B2814857
CAS RN: 1105251-37-3
M. Wt: 357.79
InChI Key: HIZHXSNXNYJVRO-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives, compounds related to the chemical structure , has shown promising antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid. This suggests that derivatives of pyrido[1,2-a]pyrimidin, by extension, might also possess antimicrobial properties worthy of exploration in scientific research (Hossan et al., 2012).

Anticancer Evaluations

Compounds containing the pyrido[1,2-a]pyrimidin structure have been evaluated for their anticancer activities. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and assessed against human breast adenocarcinoma cell lines, with some derivatives exhibiting mild to moderate activity. This highlights the potential for compounds with similar core structures, including "N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide", to be explored for their antitumor properties (El-Morsy et al., 2017).

Synthesis of Heterocyclic Compounds

The structural features of the compound suggest its potential utility as a precursor in the synthesis of various heterocyclic compounds. Research into similar pyrimidine and pyrido[1,2-a]pyrimidine compounds has led to the development of novel synthetic routes and the creation of diverse heterocyclic systems with potential pharmaceutical applications. For example, the reaction of tautomeric amidines with specific diketones has led to the formation of polymeric coordination complexes and derivatives with potential pharmacological applications (Klimova et al., 2013).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-5-4-8-22-17(24)9-16(21-18(11)22)25-10-15(23)20-14-7-3-6-13(19)12(14)2/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZHXSNXNYJVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

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